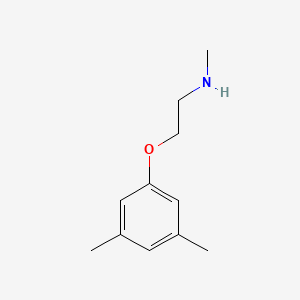

2-(3,5-dimethylphenoxy)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,5-Dimethylphenoxy)-N-methylethanamine, commonly known as 3,5-dimethoxyphenethylamine, is an organic compound belonging to the phenethylamine class of compounds. It is a structural analog of the neurotransmitter dopamine and is used in research to study its effects on the body. It is a major component of many psychedelic drugs, such as mescaline and MDMA, and is used in laboratory experiments to study the effects of various drugs on the body.

Scientific Research Applications

Anti-HIV-1 Activity

One of the notable applications of this compound is in the field of antiviral research. Specifically, derivatives of 2-(3,5-dimethylphenoxy)-N-methylethanamine have been synthesized and shown to inhibit the reproduction of the Human Immunodeficiency Virus type 1 (HIV-1) in vitro . These derivatives, particularly the 6-benzyl and 6-(2,6-difluorobenzyl) derivatives, have demonstrated virus-inhibiting properties at certain concentrations, making them potential candidates for further research in HIV treatment strategies.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. It has been used to alkylate 2-thiouracils, leading to the formation of new derivatives with potential pharmacological properties . This application is crucial in medicinal chemistry, where the creation of new molecules can lead to the discovery of drugs with novel mechanisms of action.

Mechanism of Action

Target of Action

Compounds with similar structures, such as auxin-like herbicides and more specific auxin-related compounds, have been known to target the auxin co-receptor complex . Auxin is a crucial phytohormone that regulates almost every aspect of plant growth and development .

Mode of Action

Based on its structural similarity to metaxalone (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone), it may exert its effects through general central nervous system (cns) depression . Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Biochemical Pathways

Auxin-related compounds are known to influence auxin signaling pathways, which play a crucial role in plant growth and development .

Pharmacokinetics

Thereafter, metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .

Result of Action

Based on its structural similarity to metaxalone, it may cause general cns depression .

properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-6-10(2)8-11(7-9)13-5-4-12-3/h6-8,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZQQSQHDIDQOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427947 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875159-76-5 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.